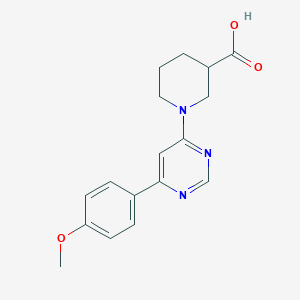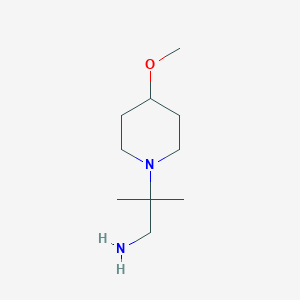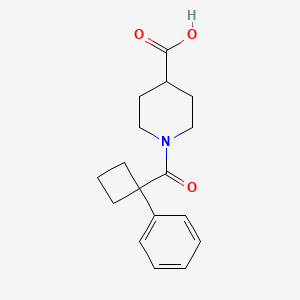
1-(6-(4-Methoxyphenyl)pyrimidin-4-yl)piperidine-3-carboxylic acid
Descripción general
Descripción
“1-(6-(4-Methoxyphenyl)pyrimidin-4-yl)piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C17H19N3O3 . It has a molecular weight of 313.35 .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. One of the carbon atoms on the pyrimidine ring is bonded to a phenyl ring, which is a six-membered ring consisting entirely of carbon atoms .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 572.0±50.0 °C and a predicted density of 1.254±0.06 g/cm3 . Its pKa is predicted to be 4.17±0.20 .Aplicaciones Científicas De Investigación
Synthesis and Chemistry
Synthesis of Heterocyclic Compounds : The compound has been used in the synthesis of various heterocyclic compounds, such as pyrazolo[3,4-d]pyrimidin-4-ones, demonstrating its utility in organic synthesis and the development of new chemical structures (Finlander & Pedersen, 1985).
Intermediate in Anticoagulant Synthesis : It serves as an important intermediate in the synthesis of the anticoagulant apixaban, highlighting its role in pharmaceutical chemistry (Wang, Suo, Zhang, Hou, & Li, 2017).
Preparation of Novel Benzodifuranyl Compounds : This compound has been utilized in the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, which have applications in anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Biological Applications
Antimicrobial Activity : Certain pyridine derivatives containing elements of this compound have shown considerable antibacterial activity, indicating its potential in antimicrobial applications (Patel, Agravat, & Shaikh, 2011); (Patel & Agravat, 2009).
Anticonvulsant Properties : Research on similar compounds indicates potential structural features conducive to anticonvulsant properties, which may apply to this compound as well (Georges, Vercauteren, Evrard, & Durant, 1989).
Insecticidal Activities : Pyridine derivatives similar to this compound have been evaluated for insecticidal activities, suggesting possible applications in pest control (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Structural and Electronic Properties
X-Ray Diffraction Studies : The compound's structure has been characterized using X-ray powder diffraction, essential for understanding its chemical properties and potential applications (Wang et al., 2017).
Crystal Structure Analysis : Studies on similar compounds have provided insights into their crystal structures, which can be valuable for predicting the behavior and reactivity of this compound (Georges et al., 1989).
Propiedades
IUPAC Name |
1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-23-14-6-4-12(5-7-14)15-9-16(19-11-18-15)20-8-2-3-13(10-20)17(21)22/h4-7,9,11,13H,2-3,8,10H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAGTARAKCTUSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCCC(C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(4-Methoxyphenyl)pyrimidin-4-yl)piperidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Difluoromethoxy)phenyl]morpholine](/img/structure/B1454045.png)


amine](/img/structure/B1454049.png)
![(Prop-2-en-1-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B1454050.png)
amine](/img/structure/B1454052.png)
![4-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B1454054.png)




![1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1454063.png)

